molecular formula C14H18N4O3S3 B2635911 4-(N,N-dimethylsulfamoyl)-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 393572-25-3

4-(N,N-dimethylsulfamoyl)-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No. B2635911
CAS RN: 393572-25-3
M. Wt: 386.5
InChI Key: VPAJROWRXPPTSQ-UHFFFAOYSA-N
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Description

4-(N,N-dimethylsulfamoyl)-N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Activity

A study demonstrated the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, exhibiting promising anticancer activity against several human cancer cell lines. These compounds were synthesized via a facile, solvent-free method under microwave irradiation, indicating significant potential in drug development for cancer treatment (Tiwari et al., 2017).

Photodynamic Therapy Applications

Research on new zinc phthalocyanine compounds substituted with thiadiazole and benzamide derivatives highlighted their potent application in photodynamic therapy (PDT) for cancer. These compounds exhibit high singlet oxygen quantum yields, crucial for the effectiveness of PDT in treating cancer (Pişkin et al., 2020).

Nematicidal Activity

Novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety were synthesized and evaluated for their nematocidal activities. Some of these compounds showed significant activity against Bursaphelenchus xylophilus, a nematode causing pine wilt disease, indicating potential use in agricultural pest control (Liu et al., 2022).

Antimicrobial and Antifungal Action

A study extended the range of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, demonstrating that these compounds possess sensitivity to both Gram-positive and Gram-negative bacteria, as well as exhibiting antifungal activity against Candida albicans. This suggests their potential application in developing new antimicrobial and antifungal agents (Sych et al., 2019).

Fluorescent Materials

The synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their corresponding BF2 complexes revealed excellent photophysical properties. These properties include large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effects, making them suitable for applications in fluorescent materials and sensing technologies (Zhang et al., 2017).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S3/c1-9(2)22-14-17-16-13(23-14)15-12(19)10-5-7-11(8-6-10)24(20,21)18(3)4/h5-9H,1-4H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAJROWRXPPTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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